

Application Notes and Protocols for AF 555 NHS Ester in Flow Cytometry

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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062

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Introduction

AF 555 NHS ester is a bright, photostable, and hydrophilic amine-reactive fluorescent dye, making it an excellent choice for labeling proteins, particularly antibodies, for use in fluorescence-based applications such as flow cytometry.^[1] Its spectral properties are well-suited for the common laser lines available on most flow cytometers. This document provides detailed application notes and protocols for the use of **AF 555 NHS ester** in flow cytometry, with a focus on antibody conjugation and the analysis of intracellular signaling pathways.

Properties of AF 555 NHS Ester

AF 555 is a member of the Alexa Fluor family of dyes, known for their superior performance in terms of brightness and photostability. The N-hydroxysuccinimidyl (NHS) ester reactive group efficiently and specifically reacts with primary amines on proteins to form stable amide bonds.^[2]

Table 1: Photophysical and Chemical Properties of **AF 555 NHS Ester**

Property	Value	Reference
Excitation Maximum (nm)	555	[3]
Emission Maximum (nm)	565	[3]
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	155,000	
Fluorescence Quantum Yield	~0.1	
Optimal pH for Labeling	8.3 - 8.5	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[2]
Target for Labeling	Primary amines (e.g., lysine residues)	[2]

Table 2: Comparison of AF 555 and Cy3 Fluorescent Dyes

Property	AF 555	Cy3	Reference
Excitation Maximum (nm)	555	~550	[4]
Emission Maximum (nm)	565	~570	[4]
Brightness	Brighter	Bright	[2]
Photostability	More photostable	Less photostable	[2][4]
pH Sensitivity	Less sensitive	More sensitive	[3]

Applications in Flow Cytometry

AF 555-conjugated antibodies are widely used in flow cytometry for immunophenotyping and for the detection of intracellular antigens. A particularly powerful application is the analysis of signaling pathways within cells, a technique often referred to as "phospho-flow".[5][6] This method allows for the quantification of phosphorylated proteins at the single-cell level,

providing insights into the activation state of various signaling cascades in response to stimuli.

[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Commonly studied pathways include the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Dysregulation of these pathways is a hallmark of many diseases, including cancer.[\[12\]](#)[\[13\]](#)

Experimental Protocols

Protocol 1: Labeling of IgG Antibodies with AF 555 NHS Ester

This protocol provides a general procedure for labeling immunoglobulin G (IgG) antibodies. The optimal dye-to-protein ratio may need to be determined empirically for other proteins.

Materials:

- IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **AF 555 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (pH 8.3)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate.
- Prepare the Dye Stock Solution:

- Allow the vial of **AF 555 NHS ester** to warm to room temperature.
- Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL stock solution. Vortex briefly to dissolve.
- Labeling Reaction:
 - For each 1 mg of antibody, add 8-12 μ L of the 10 mg/mL dye stock solution. This corresponds to a molar ratio of approximately 10:1 to 15:1 (dye:antibody).
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring or rotation.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Apply the reaction mixture to the column and elute with PBS. The first colored band to elute is the conjugated antibody.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 555 nm (A_{555}).
 - Calculate the protein concentration:
 - Protein concentration (M) = $[A_{280} - (A_{555} \times 0.08)] / 203,000$ (where 203,000 is the molar extinction coefficient of IgG and 0.08 is the correction factor for the dye's absorbance at 280 nm).
 - Calculate the dye concentration:
 - Dye concentration (M) = $A_{555} / 155,000$
 - Calculate the DOL:

- $DOL = \text{Dye concentration (M)} / \text{Protein concentration (M)}$
- An optimal DOL for most applications is between 2 and 7.
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Intracellular Staining for Signaling Pathway Analysis by Flow Cytometry

This protocol describes the general steps for stimulating cells, followed by fixation, permeabilization, and intracellular staining to detect phosphorylated proteins.

Materials:

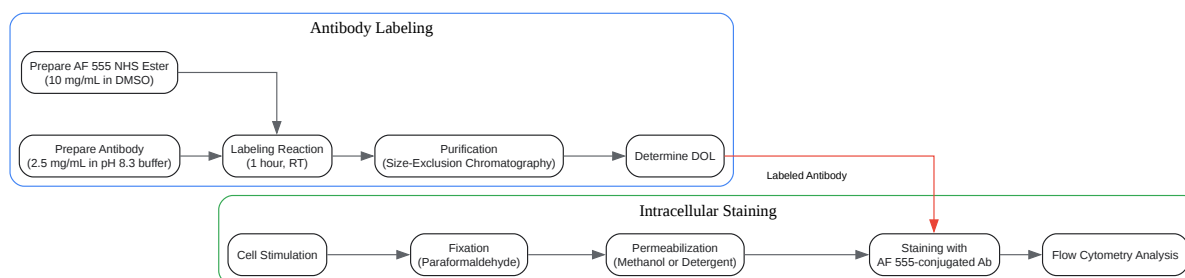
- Cell suspension (e.g., PBMCs, cultured cells)
- Cell culture medium
- Stimulant (e.g., growth factor, phorbol ester)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 90% ice-cold methanol or 0.1% Triton X-100 in PBS)
- AF 555-conjugated phospho-specific antibody (and other antibodies for surface markers)
- Staining buffer (e.g., PBS with 1% BSA)
- Flow cytometer

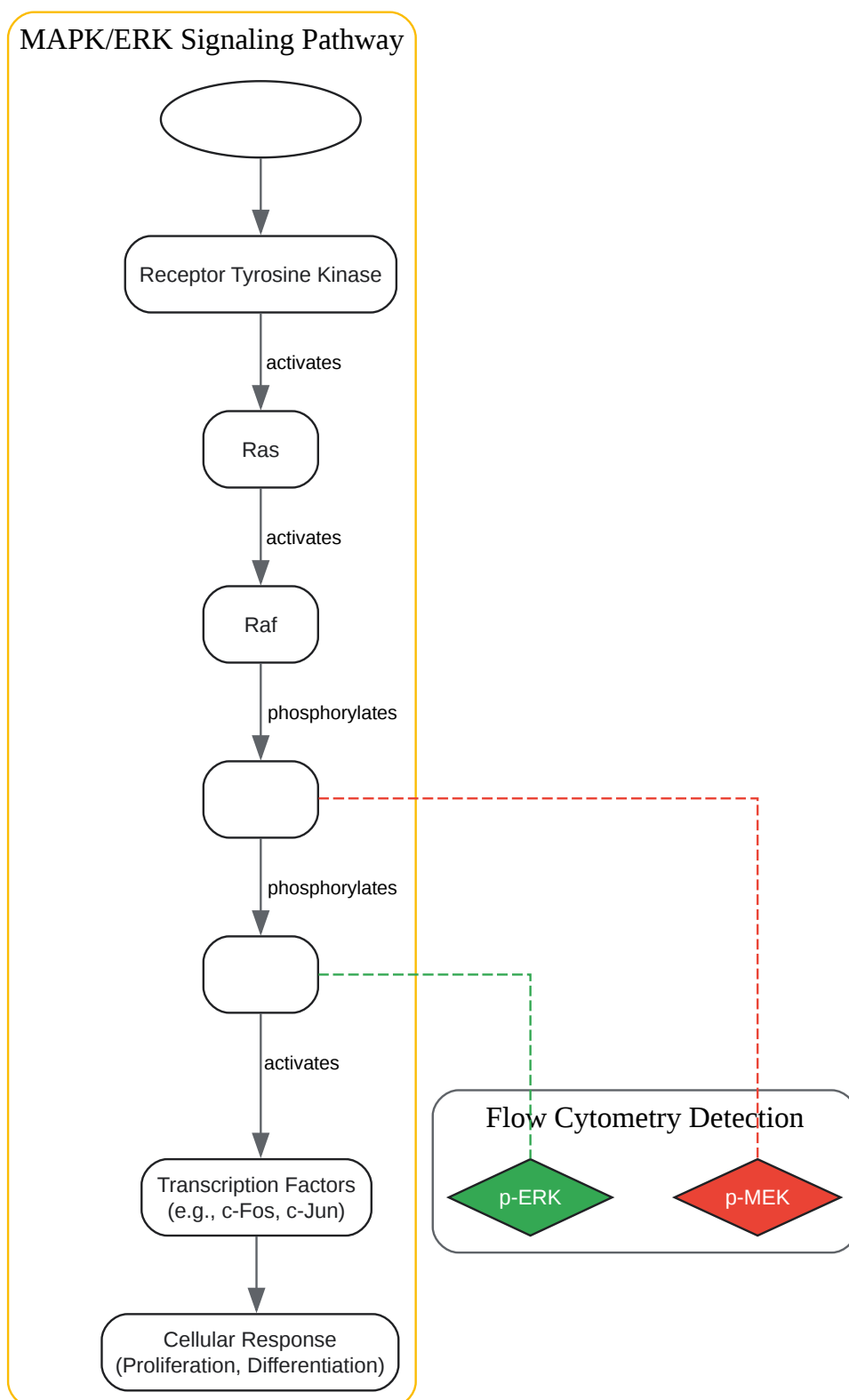
Procedure:

- Cell Stimulation:
 - Resuspend cells in pre-warmed culture medium.

- Add the desired stimulant and incubate for the appropriate time at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.[6]
- Fixation:
 - Immediately after stimulation, add an equal volume of fixation buffer and incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.[5]
- Permeabilization:
 - Centrifuge the fixed cells and discard the supernatant.
 - Resuspend the cell pellet in ice-cold permeabilization buffer. For methanol permeabilization, incubate on ice for 30 minutes. For detergent-based permeabilization, incubate for 10-15 minutes at room temperature.
- Staining:
 - Wash the permeabilized cells with staining buffer.
 - Resuspend the cells in staining buffer containing the AF 555-conjugated phospho-specific antibody and any other antibodies for surface markers.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Acquisition and Analysis:
 - Wash the cells with staining buffer.
 - Resuspend the cells in staining buffer for flow cytometric analysis.
 - Acquire data on a flow cytometer, ensuring proper voltage settings and compensation for multi-color experiments. Analyze the data to quantify the level of protein phosphorylation in different cell populations.

Visualizations





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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. abpbio.com [abpbio.com]
- 3. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. Flow cytometric analysis of cell signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of Cell Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry-based MAPK Pathway Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Flow cytometric evaluation of PI3K/Akt and MAPK/ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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